

Alimemazine D6: A Technical Guide to Certificate of Analysis Parameters

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical parameters found on a Certificate of Analysis (CoA) for **Alimemazine D6**. It is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the quality control data for this stable isotope-labeled internal standard.

Introduction to Alimemazine D6

Alimemazine D6 is a deuterium-labeled version of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties. The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes Alimemazine D6 an ideal internal standard for bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where it is used for the accurate quantification of Alimemazine in biological matrices.[1][2][3]

Core Certificate of Analysis Parameters

A Certificate of Analysis for **Alimemazine D6** provides critical information about its identity, purity, and quality. The following tables summarize the key quantitative and qualitative parameters typically reported.

Identification and Chemical Properties



Parameter	Specification	Source
Chemical Name	N,N,β-trimethyl-10H- phenothiazine-10- propanamine-d6	N/A
Synonyms	Trimeprazine D6	[3]
CAS Number	1346603-88-0	N/A
Molecular Formula	C18H16D6N2S	[4]
Molecular Weight	304.48 g/mol	[4]

Quality Control Specifications

Parameter	Typical Specification
Appearance	A solid
Purity (by HPLC)	>98.00%
¹H NMR	Consistent with structure
HPLC	Consistent with structure
Isotopic Enrichment	≥98% ² H
Storage	Store at -20°C

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Alimemazine D6**. Below are representative protocols for the key analytical tests cited in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **Alimemazine D6** from any potential impurities.

Instrumentation:



• High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

- Column: Atlantis® T3 5 μ m, 4.6 mm × 150 mm column[1][2]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium formate buffer with 0.1% formic acid) in a 50:50 (v/v) ratio.[1][2]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 257 nm
- Injection Volume: 10 μL
- Column Temperature: Ambient

Procedure:

- Prepare a stock solution of Alimemazine D6 in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to an appropriate concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Monitor the chromatogram for the elution of the main peak corresponding to Alimemazine
 D6 and any impurity peaks.
- Calculate the purity by determining the area percentage of the Alimemazine D6 peak relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of **Alimemazine D6**. The absence of signals from the six deuterated positions and the characteristic shifts of the remaining protons confirm the identity of the compound.



Instrumentation:

• NMR Spectrometer (e.g., 300 MHz or higher)

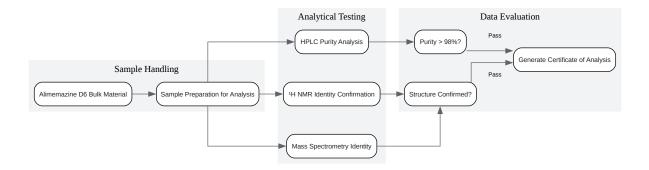
Sample Preparation:

 Dissolve an accurately weighed sample of Alimemazine D6 in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).

 1 H NMR Spectral Data (Expected): The spectrum should be consistent with the structure of Alimemazine. The aromatic protons of the phenothiazine ring system are expected to appear as a multiplet in the range of δ 6.5–7.2 ppm. The protons on the propyl chain and the methyl group will also show characteristic signals. Crucially, the signals corresponding to the two N-methyl groups, which would appear as a singlet in the non-deuterated Alimemazine, will be absent in the 1 H NMR spectrum of **Alimemazine D6**.

Visualizations

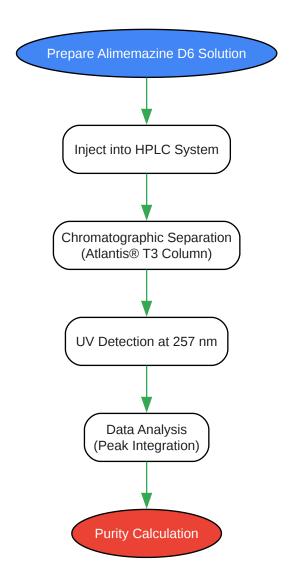
The following diagrams illustrate the logical workflow for the quality control analysis of **Alimemazine D6**.



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Caption: Quality Control Workflow for Alimemazine D6.



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Caption: HPLC Purity Analysis Workflow.

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